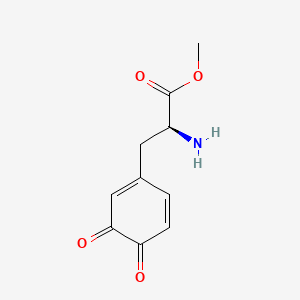
methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate is an organic compound with a complex structure that includes an amino group, a dioxocyclohexa-dienyl group, and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and cyclohexa-dienyl derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like acetonitrile and water, along with catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxocyclohexa-dienyl group to a more saturated form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexane derivatives, and substituted amino esters.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The dioxocyclohexa-dienyl group plays a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1 |
Clé InChI |
IWHRIGRBCULONI-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC(=O)C(=O)C=C1)N |
SMILES canonique |
COC(=O)C(CC1=CC(=O)C(=O)C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




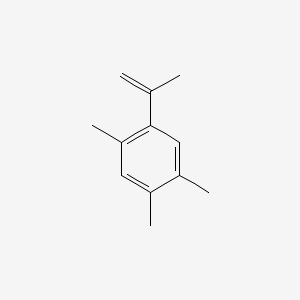
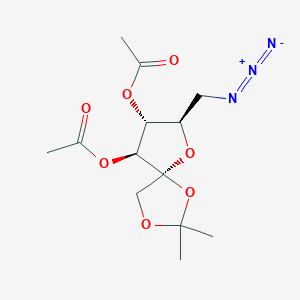



![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
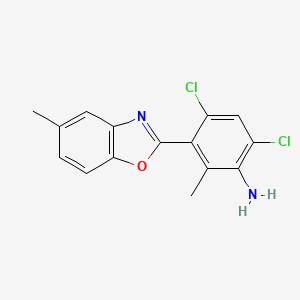

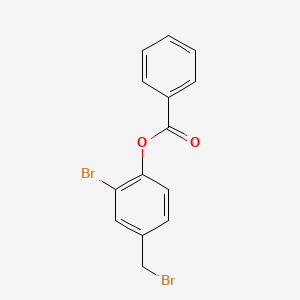
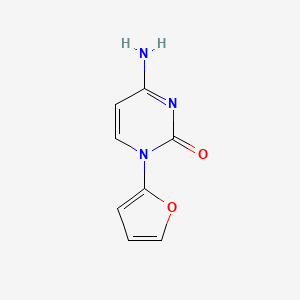
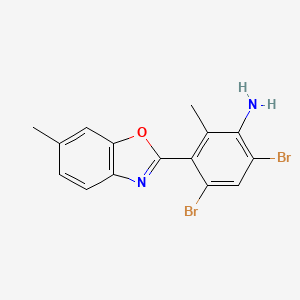
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
